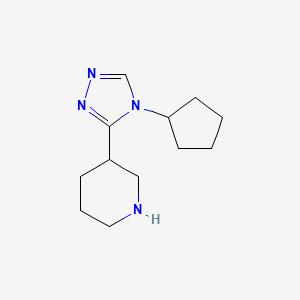

3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Description

Properties

IUPAC Name |

3-(4-cyclopentyl-1,2,4-triazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-2-6-11(5-1)16-9-14-15-12(16)10-4-3-7-13-8-10/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRVFJSJCQJTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=NN=C2C3CCCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been studied for their anticancer properties, suggesting potential targets within cancer-related pathways.

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which could potentially lead to changes in the function of these targets.

Biochemical Pathways

Similar 1,2,4-triazole derivatives have been associated with anticancer activity, suggesting that they may affect pathways related to cell proliferation and survival.

Result of Action

Similar 1,2,4-triazole derivatives have shown cytotoxic activity against cancer cell lines, suggesting that this compound may also have potential anticancer effects.

Biochemical Analysis

Biochemical Properties

It is known that triazole derivatives can interact with various enzymes, proteins, and other biomolecules. These interactions often involve the formation of hydrogen bonds, which can influence the function of the target biomolecules.

Biological Activity

3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a triazole ring fused with a piperidine moiety, which is known for its pharmacological versatility. The aim of this article is to explore the biological activity of this compound, summarizing relevant research findings and presenting data in a structured format.

- IUPAC Name : this compound

- Molecular Formula : C12H20N4

- Molecular Weight : 232.32 g/mol

- CAS Number : 2749851-31-6

Antimicrobial Activity

Research has indicated that compounds with a piperidine structure often exhibit antimicrobial properties. For instance, studies evaluating similar piperidine derivatives have shown promising antibacterial and antifungal activities. The mechanism typically involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Reference Compound | Antibacterial | 21.25 |

Antitumor Activity

The triazole moiety is recognized for its role in anticancer therapies. Compounds containing triazoles have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells.

Case Study : A study on related triazole derivatives demonstrated an IC50 value range of 0.87–12.91 µM against MCF-7 breast cancer cells, indicating significant anticancer potential when compared with standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 µM) .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Piperidine derivatives are known to act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and urease.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Enzyme Inhibition | TBD |

| Urease | Enzyme Inhibition | TBD |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Cellular Receptors : The compound may bind to receptors involved in cell signaling pathways.

- Enzymatic Pathways : Inhibition of key enzymes can disrupt metabolic processes in pathogens or cancer cells.

- Apoptosis Induction : Triazole derivatives are known to activate apoptotic pathways in cancer cells.

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine lie in its pharmacological properties. Compounds containing triazole rings have been widely studied for their biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the piperidine moiety may enhance these effects by improving solubility and bioavailability.

Anticancer Potential

Triazole-containing compounds have also been investigated for their anticancer properties. They are believed to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of this compound may contribute to its efficacy against specific cancer types .

Central Nervous System Effects

The compound's piperidine structure suggests potential applications in treating neurological disorders. Similar compounds have demonstrated activity as CNS stimulants and antidepressants . The interaction of triazole derivatives with neurotransmitter systems could be a promising area for further research.

Synthesis and Structural Studies

The synthesis of this compound involves several steps that typically include the formation of the triazole ring followed by the introduction of the piperidine moiety. Analytical techniques such as NMR and mass spectrometry are commonly used to confirm the structure of synthesized compounds .

Case Studies

Several case studies highlight the compound's potential applications:

- Antibacterial Screening : A study demonstrated that derivatives of triazoles showed moderate to strong antibacterial activity against specific strains. The structure of this compound is hypothesized to enhance this activity due to its unique substituents .

- CNS Activity : Research on related compounds has indicated potential for treating anxiety and depression. The structural characteristics of this compound may allow it to target specific receptors in the brain effectively .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Cyclopentyl vs. Aromatic vs. Aliphatic Groups: Phenyl-substituted analogs (e.g., 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine) exhibit cytotoxic activity (IC${50}$ ~1–2 μM in prostate/ovarian cancer lines), whereas aliphatic substituents (e.g., cyclopentyl) may prioritize non-polar interactions .

Preparation Methods

Construction of the 1,2,4-Triazole Core

The 1,2,4-triazole heterocycle is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl or nitrile precursors. Several general and specific pathways have been reported:

Hydrazine and Formamide Reaction: A catalyst-free microwave-assisted method where hydrazines react with formamide to form 1,2,4-triazoles rapidly and efficiently under mild conditions.

Copper (II)-Catalyzed Cyclization: Amidines and trialkylamines react in the presence of copper (II) salts and bases like K3PO4 to form 1,2,4-triazoles with high regioselectivity and functional group tolerance.

Iodine-Mediated Oxidative Cyclization: Using iodine as a catalyst enables oxidative N-S and C-N bond formation from isothiocyanates or hydrazones, facilitating the formation of substituted 1,2,4-triazoles via cascade C-H functionalization and oxidative aromatization.

Direct Substitution and Alkylation: Alkylation of 1,2,4-triazoles at the N1 position using sodium methoxide and alkyl halides in methanol, or arylation via CuO catalysis under reflux, allows for further functionalization.

Coupling to Piperidine

The attachment of the piperidine ring to the triazole core at the 3-position can be achieved by:

Alkylation Reactions: Reacting a suitable piperidine derivative (often protected or functionalized) with a triazole intermediate bearing a suitable leaving group or reactive site.

Microwave-Assisted Synthesis: Microwave irradiation accelerates the coupling reaction between piperidine derivatives and triazole intermediates, improving yields and reducing reaction times.

Conventional Catalytic Coupling: Catalysts such as copper (II) salts facilitate the formation of C-N bonds between the triazole and piperidine moieties under controlled conditions.

Representative Preparation Methodology

Microwave-Assisted Synthesis Approach

A recent study demonstrated the efficient synthesis of 3,5-disubstituted 1,2,4-triazole derivatives linked to piperazine (structurally related to piperidine) via microwave irradiation, which can be adapted for piperidine analogs:

| Step | Description | Conditions | Yield |

|---|---|---|---|

| 1 | Preparation of N-Boc-protected piperidine nitrile derivative | Stirring with cyanogen bromide in ethanol at 0 °C to room temp | ~90% |

| 2 | Cyclization with hydrazide under microwave irradiation | Microwave heating, solvent-free or mild solvent, short reaction time | High yield, rapid |

| 3 | Deprotection and coupling with triazole intermediate | Acid/base treatment, column purification | ~85-90% |

This method benefits from reduced reaction times, higher yields, and milder conditions compared to conventional heating.

Copper (II)-Catalyzed Cyclization and Coupling

Cyclization: Amidines and hydrazines react in the presence of copper (II) catalysts and bases to form the 1,2,4-triazole ring with the cyclopentyl substituent.

Coupling: The formed triazole intermediate is then reacted with piperidine derivatives under catalytic conditions to yield the target compound.

Advantages include regioselectivity, functional group tolerance, and scalability.

Summary Table of Preparation Methods

Research Findings and Notes

The microwave-assisted synthesis route is particularly noted for its efficiency in synthesizing substituted 1,2,4-triazoles linked to nitrogen heterocycles such as piperidine, offering rapid reaction times and good yields without harsh reagents.

The copper (II)-catalyzed methods provide a versatile platform for synthesizing 1,2,4-triazoles with diverse substituents, including cyclopentyl groups, and allow for subsequent coupling to piperidine rings, which is critical for obtaining 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine.

The iodine-mediated oxidative approach is an environmentally friendly alternative that facilitates the formation of the triazole ring via oxidative bond formation, suitable for complex substrates.

Alkylation reactions on the triazole nitrogen atoms can lead to regioisomeric mixtures; hence, careful control of reaction conditions and choice of reagents is essential to selectively obtain the desired substitution pattern.

Q & A

Q. What are the key steps and critical reaction conditions for synthesizing 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine?

The synthesis involves multi-step reactions, including cyclocondensation to form the triazole ring and subsequent functionalization of the piperidine moiety. Critical steps include:

- Cyclopropylamine reaction with thiocyanate to generate the triazole core .

- Nucleophilic substitution for piperidine functionalization, using solvents like DMF or THF under reflux .

- Oxidation/Reduction control : Hydrogen peroxide (H₂O₂) for sulfanyl group oxidation or sodium borohydride (NaBH₄) for selective reduction .

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) .

Q. Which analytical techniques are most effective for characterizing the stability of this compound under varying pH and temperature conditions?

Methodological approaches include:

- HPLC-MS to monitor degradation products and quantify stability .

- Thermogravimetric analysis (TGA) for thermal stability assessment .

- pH-dependent solubility studies using UV-Vis spectroscopy to identify optimal storage conditions .

Advanced Research Questions

Q. How can computational reaction path search methods improve the efficiency of synthesizing novel derivatives of this compound?

Advanced computational tools (e.g., quantum chemical calculations) enable:

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Contradictions can be addressed via:

- Dose-response profiling using IC₅₀/EC₅₀ assays to differentiate therapeutic vs. toxic thresholds .

- Metabolite tracking (e.g., LC-MS/MS) to identify off-target interactions or degradation byproducts .

- Comparative structural analysis with analogs (e.g., cyclopentyl vs. methyl substituents) to isolate activity determinants .

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound’s triazole-piperidine scaffold?

SAR studies require:

- Fragment-based design : Systematic substitution of the cyclopentyl group with bulkier (e.g., cyclohexyl) or polar (e.g., hydroxyl) moieties .

- Free-Wilson analysis to quantify contributions of individual substituents to biological activity .

- Molecular docking with target proteins (e.g., fungal CYP51 for antifungal studies) to validate binding hypotheses .

Methodological Considerations

Q. What statistical experimental design (DoE) approaches optimize yield and purity in large-scale synthesis?

- Central Composite Design (CCD) for multi-variable optimization (e.g., reagent ratios, reaction time) .

- Factorial screening to identify critical parameters (e.g., solvent polarity, catalyst type) impacting yield .

- Response Surface Methodology (RSM) to model non-linear relationships between variables .

Q. How can researchers reconcile discrepancies in reported reaction mechanisms for triazole-thiol intermediates?

- Isotopic labeling (¹⁸O/³⁴S) to track sulfur oxidation pathways .

- Kinetic isotope effect (KIE) studies to distinguish radical vs. ionic mechanisms .

- In situ FTIR monitoring of intermediate formation during oxidation/reduction steps .

Data Management and Validation

Q. What computational tools ensure data integrity and reproducibility in SAR studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.